Psicofuranine, also known as Angustmycin C, is a naturally occurring nucleoside antibiotic first described in 1959. [, , ] It is classified as a ketohexose nucleoside, characterized by the presence of a unique hexose sugar, D-psicofuranose, linked to an adenine base. [, ] The compound exhibits potent antibacterial activity in vivo and displays antitumor properties. [, ] Its structural similarity to adenosine suggests an antimetabolite mode of action, interfering with essential metabolic pathways within cells. []
Psicofuranine is a nucleoside antibiotic that exhibits significant antibacterial and antitumor properties. It is classified as an inhibitor of xanthosine 5’-phosphate aminase, an enzyme crucial for guanine nucleotide synthesis. The compound is derived from the sugar psicose, which is a ketohexose, and it plays a role in various biochemical processes due to its unique structural characteristics.
Psicofuranine is sourced from specific strains of bacteria, particularly those in the genus Micromonospora. It has been studied for its potential therapeutic applications due to its ability to inhibit key enzymatic processes in bacteria, leading to a deficiency in guanine nucleotides. This compound falls under the category of nucleoside antibiotics and is recognized for its structural similarity to purines, which are vital components of nucleic acids.
The synthesis of psicofuranine involves several chemical strategies that utilize carbohydrate derivatives. One notable method includes the use of a Vorbrüggen coupling reaction, which facilitates the formation of the desired stereochemistry in the sugar component of the molecule.
Psicofuranine has a complex molecular structure characterized by a purine base linked to a sugar moiety. The molecular formula is CHNO, and it features a spirotricyclic core that contributes to its biological activity.
Psicofuranine undergoes various chemical reactions that are crucial for its synthesis and biological activity:
Psicofuranine exerts its antibacterial effects primarily by inhibiting xanthosine 5’-phosphate aminase. This inhibition disrupts the synthesis of guanine nucleotides, leading to a deficiency that impairs bacterial growth and replication.
Psicofuranine has several important applications in scientific research:
Psicofuranine (6-amino-9-β-D-psicofuranosylpurine) was first isolated in 1959 through independent work by two research groups. Schroeder and Hoeksema identified the compound as a novel nucleoside antibiotic produced by the actinomycete strain Streptomyces hygroscopicus var. decoyicus [1] [3] [6]. Concurrently, Eble and colleagues described its discovery from the same bacterial subspecies, noting its unusual sugar component (D-psicose) linked to a purine base [1] [3]. The producing strain was isolated from garden soil samples in California, USA, and optimized fermentation conditions were subsequently reported by Vavra et al. [1] [6].
Initial pharmacological studies in dogs revealed a critical species-dependent absorption profile: free psicofuranine was absorbed in animals but not in humans. This limitation was later overcome by using the tetraacetate prodrug form for human studies [1] [6]. Early efficacy testing demonstrated that psicofuranine protected mice from experimental infections with Streptococcus haemolyticus, Staphylococcus aureus, and Escherichia coli when administered orally or subcutaneously. Paradoxically, it showed negligible in vitro activity against these pathogens on conventional media, requiring specialized assay techniques developed by Hanka et al. to demonstrate antibacterial effects [1].
Table 1: Key Properties of Psicofuranine
Property | Description |
---|---|
Producing Strain | Streptomyces hygroscopicus var. decoyicus (NRRL 2666) [1] [7] |
Discovery Year | 1959 [1] [3] |
Chemical Structure | 6-amino-9-β-D-psicofuranosylpurine [1] |
Initial Bioactivity | In vivo protection against Gram-positive and Gram-negative bacteria [1] |
Prodrug Form | Psicofuranine tetraacetate (for human absorption) [1] [6] |
Psicofuranine was quickly recognized as structurally identical to angustmycin C, an antibiotic previously described in 1958 by Yüntsen [1] [6]. Both compounds shared the rare D-psicose sugar moiety attached to a 6-aminopurine base, confirming they were the same molecule isolated from different Streptomyces strains [1] [6]. This structural equivalence highlighted the convergent discovery of nucleoside antibiotics across geographically distinct research programs.
Functionally, psicofuranine/angustmycin C belongs to the nucleoside antibiotic class, alongside compounds like puromycin and cordycepin. However, its mechanism of action was distinct: it selectively inhibits xanthosine 5’-phosphate (XMP) aminase (GMP synthetase), a key enzyme in the de novo biosynthesis pathway of guanosine monophosphate (GMP) [1] [6]. This enzymatic targeting differentiates it from angustmycin A (decoyinine), which inhibits GMP reductase and xanthine dehydrogenase [6]. The specificity for GMP biosynthesis underpinned its unique antibacterial and antitumor profile compared to nucleoside analogs that primarily target DNA or RNA synthesis.
Table 2: Psicofuranine and Structural Analogs
Compound | Producing Organism | Reported Year | Key Structural/Biological Features |
---|---|---|---|
Psicofuranine | S. hygroscopicus var. decoyicus | 1959 [1] | 6-amino-9-β-D-psicofuranosylpurine; inhibits XMP aminase [6] |
Angustmycin C | Streptomyces sp. | 1958 [1] | Identical to psicofuranine (confirmed post-discovery) [1] |
Angustmycin A | Streptomyces sp. | 1958 [6] | (Decoyinine) Inhibits GMP reductase [6] |
The taxonomy of psicofuranine’s producing strain has undergone significant refinement since its discovery. Initially designated Streptomyces hygroscopicus var. decoyicus (NRRL 2666), this classification reflected early 20th-century practices where minor morphological or physiological variations within strains justified varietal (infrasubspecific) designations [1] [7]. The term "var." (varietas) indicated a subspecies-level differentiation under the International Code of Nomenclature of Prokaryotes [2] [7].
In 2010, a comprehensive polyphasic taxonomic study by Kumar and Goodfellow re-evaluated the S. hygroscopicus complex. Based on genomic, phenotypic, and chemotaxonomic analyses, they elevated the variant to full species status as Streptomyces decoyicus sp. nov. [7]. This reclassification resolved longstanding ambiguities in the S. hygroscopicus group and acknowledged the genetic distinctiveness of the psicofuranine producer. The type strain S. decoyicus (CGMCC 4.1861 = NRRL 2666) remains a recognized source of psicofuranine and the structurally related antibiotic decoyinine [7].
Table 3: Taxonomic Evolution of Psicofuranine-Producing Strain
Year | Classification | Nomenclatural Status | Basis of Designation |
---|---|---|---|
1959 | Streptomyces hygroscopicus var. decoyicus | Infrasubspecific variant (valid under bacteriological code) [1] [7] | Physiological traits (antibiotic production profile) [1] |
2010 | Streptomyces decoyicus sp. nov. | Validly published species [7] | Genomic (ANI <95% to S. hygroscopicus), chemotaxonomic [7] |
The transition from var. decoyicus to S. decoyicus exemplifies the impact of molecular phylogenetics on actinomycete taxonomy. This reclassification underscores that antibiotic production capabilities often correlate with phylogenetically distinct lineages within Streptomyces, even when morphological differences appear minor [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1